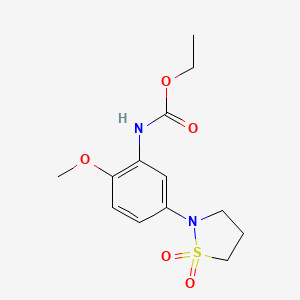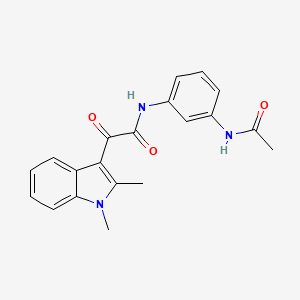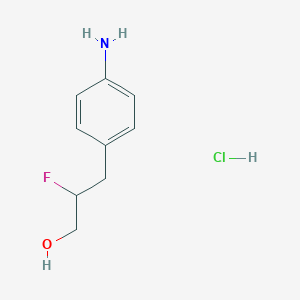
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate, also known as EDDM, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a member of the isothiazolidinone family and has been shown to have a wide range of potential applications in the fields of medicine and biotechnology. In
Applications De Recherche Scientifique
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been shown to have potential applications in the treatment of cancer, diabetes, and other diseases.
Mécanisme D'action
The mechanism of action of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of key biological processes and the eventual death of target cells. This compound has been shown to be effective against a wide range of bacteria, fungi, and viruses, suggesting that it may have a broad spectrum of activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the growth of bacteria and fungi, as well as the replication of viruses. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases. This compound has also been shown to have antioxidant properties, which could help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be effective against a wide range of microorganisms. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to some other antimicrobial agents. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which could make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate. One area of focus could be on the development of new drugs and therapies based on the compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other areas of research could include the optimization of synthesis methods for this compound and the development of new analytical techniques for studying its properties. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential.
Conclusion:
This compound is a promising compound with a wide range of potential applications in the fields of medicine and biotechnology. Its antibacterial, antifungal, and antiviral properties make it a promising candidate for the development of new drugs and therapies, and its anti-inflammatory and antioxidant properties could make it useful in the treatment of a variety of diseases. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, further research is needed to fully explore its potential.
Méthodes De Synthèse
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate can be synthesized through a multistep process involving the reaction of 2-methoxyphenyl isothiocyanate with ethyl carbamate in the presence of a base. The resulting product is then subjected to further reactions to form the final compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propriétés
IUPAC Name |
ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-20-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-21(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPUWWKBVYVAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)
![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
![N-[(2Z)-3-ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2902304.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)
![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one dihydrochloride](/img/structure/B2902312.png)
![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)
